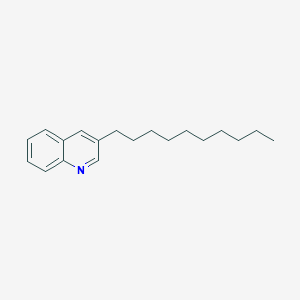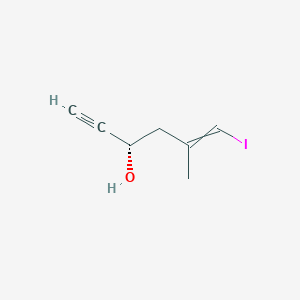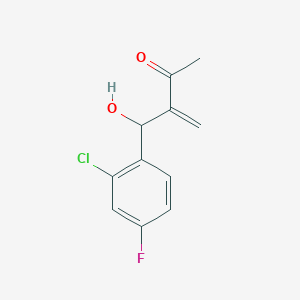
2-Pyrrolidinone, 1-(4-hydroxy-5-hexenyl)-5-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-(4-hydroxy-5-hexenyl)-5-(phenylthio)- is a complex organic compound that belongs to the class of pyrrolidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(4-hydroxy-5-hexenyl)-5-(phenylthio)- typically involves multi-step organic reactions. The starting materials might include pyrrolidinone derivatives, hexenyl alcohols, and phenylthiol compounds. Common synthetic routes could involve:
Nucleophilic substitution: Reacting a pyrrolidinone derivative with a hexenyl halide in the presence of a base.
Thioether formation: Introducing the phenylthio group through a reaction with a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinone, 1-(4-hydroxy-5-hexenyl)-5-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the hexenyl chain can be reduced to form a saturated alkyl chain.
Substitution: The phenylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alkyl chain.
Substitution: Formation of new functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 1-(4-hydroxy-5-hexenyl)-5-(phenylthio)- involves its interaction with specific molecular targets and pathways. This might include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor interaction: Modulating the activity of cellular receptors.
Pathway modulation: Affecting biochemical pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidinone derivatives: Compounds with similar pyrrolidinone structures but different substituents.
Thioether compounds: Compounds containing sulfur atoms bonded to carbon atoms.
Hydroxyalkyl derivatives: Compounds with hydroxyl groups attached to alkyl chains.
Uniqueness
2-Pyrrolidinone, 1-(4-hydroxy-5-hexenyl)-5-(phenylthio)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
849208-81-7 |
|---|---|
Fórmula molecular |
C16H21NO2S |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
1-(4-hydroxyhex-5-enyl)-5-phenylsulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C16H21NO2S/c1-2-13(18)7-6-12-17-15(19)10-11-16(17)20-14-8-4-3-5-9-14/h2-5,8-9,13,16,18H,1,6-7,10-12H2 |
Clave InChI |
CBAGNJOOXJVLIR-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CCCN1C(CCC1=O)SC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14202681.png)
![2-[(4-Methoxyphenyl)methoxy]hept-6-EN-3-one](/img/structure/B14202688.png)
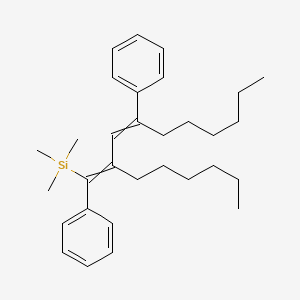
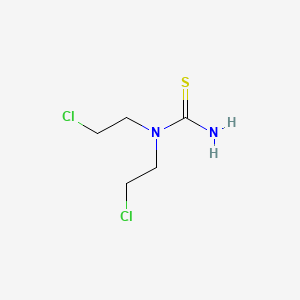
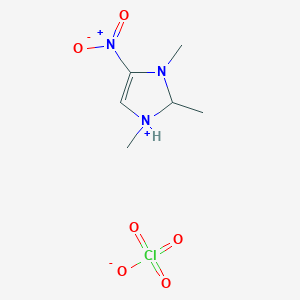
![3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14202704.png)
![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)
